N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O5S/c1-11(2)9-18-15(21)16(22)19-10-14-20(7-8-25-14)26(23,24)13-5-3-12(17)4-6-13/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRAVYMASXMENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazolidin ring, followed by the introduction of the fluorobenzenesulfonyl group. The final step involves the attachment of the ethanediamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial cell wall synthesis and interfering with protein synthesis, which is crucial for bacterial growth and reproduction.
Anticancer Properties
Recent studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| A2780 (Ovarian carcinoma) | 12.8 | Induces apoptosis |
| MCF-7 (Breast cancer) | 10.5 | Causes G2/M phase arrest |
| HeLa (Cervical cancer) | 15.0 | Moderate cytotoxicity |
| HCT-116 (Colon cancer) | 8.0 | Most sensitive to treatment |
The compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase highlights its potential as a therapeutic agent in cancer treatment.
Cytotoxicity Assessment
In vitro studies evaluated the cytotoxic activity of this compound against various human cancer cell lines using MTT assays. Results indicated significant antiproliferative activity, particularly against resistant cancer cells, suggesting its potential for overcoming drug resistance in oncology.
Molecular Docking Studies
Molecular docking analyses have been conducted to investigate the binding interactions between this compound and tubulin's colchicine-binding site. The findings reveal potential binding modes that could explain its inhibitory effects on tubulin polymerization, a critical process for cancer cell division.
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
1,2,4-Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share the sulfonylphenyl motif but differ in their heterocyclic core. These triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed by IR spectroscopy (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Ethanediamide Derivatives
- N-(1-Cyclohexyl-1H-pyrazol-3-yl)-N'-(1,3-diphenylpropyl)ethanediamide (): Shares the ethanediamide backbone but replaces the oxazolidine and sulfonyl groups with pyrazole and diphenylpropyl moieties. This substitution may alter solubility and target selectivity .
- N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (): A quinolinyl oxamide derivative with a benzodioxole group, highlighting the versatility of ethanediamide linkers in modulating enzyme inhibition (e.g., falcipain) .
Key Differences and Advantages
Heterocyclic Core : The 1,3-oxazolidine ring in the target compound provides rigidity compared to the flexible 1,2,4-triazole or pyrazole systems, which may enhance binding specificity.
Sulfonyl Group: The 4-fluoro substitution on the benzenesulfonyl group (vs.
Ethanediamide Linker : Unlike the thione or benzodioxole groups in analogues, the ethanediamide chain offers hydrogen-bonding capability without redox-sensitive moieties, favoring metabolic stability.
Biological Activity
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, including the oxazolidin ring and a fluorobenzenesulfonyl group. Its molecular formula is , with a molecular weight of approximately 402.4 g/mol. The presence of multiple functional groups suggests potential solubility in polar solvents, which can influence its biological interactions.
The biological activity of this compound primarily involves interactions with specific enzymes or receptors. The dimethylamino group can engage with nucleophilic sites on target proteins, while the fluorobenzenesulfonyl group may form strong hydrogen bonds that modulate enzyme activity or receptor function. This dual interaction mechanism suggests potential applications in antimicrobial and anticancer therapies.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Properties : Compounds containing oxazolidin structures are known for their efficacy against a range of bacterial pathogens. This compound's sulfonamide component may enhance its antimicrobial effectiveness.
- Anticancer Activity : Preliminary studies indicate that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.
1. Antimicrobial Efficacy
A study on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The oxazolidin moiety was crucial for this activity, suggesting that this compound may exhibit similar effects.
2. Anticancer Potential
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The fluorobenzenesulfonyl group may play a role in enhancing cellular uptake and targeting specific cancer pathways.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Preparation of the Oxazolidin Ring : This is often achieved through cyclization reactions involving amino acids or derivatives.
- Introduction of the Sulfonyl Group : The incorporation of the fluorobenzenesulfonyl moiety is usually performed through nucleophilic substitution reactions.
- Final Assembly : The dimethylamino group is added last to complete the synthesis.
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonylation of the oxazolidine ring followed by coupling with the ethanediamide moiety. Key steps include:
- Sulfonylation : React 4-fluorobenzenesulfonyl chloride with the oxazolidine precursor under basic conditions (e.g., triethylamine in dry DCM) to ensure complete substitution .
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonylated oxazolidine to the ethanediamide group. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (methanol/water) to isolate high-purity product. Validate purity via NMR (<1% impurities) and LC-MS .
Q. How should researchers validate the molecular structure of this compound, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and solve the structure using SHELXL .
- Spectroscopic Analysis :
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H] with <3 ppm error .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s conformational stability and biological target interactions?
Methodological Answer:
- Conformational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to optimize geometry and identify low-energy conformers. Compare with crystallographic data to validate accuracy .
- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., enzymes with sulfonamide-binding pockets). Parameterize the sulfonyl and amide groups for hydrogen bonding and π-stacking interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous or lipid bilayer environments, focusing on oxazolidine ring flexibility and sulfonyl group solvation .
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Standardization :
- Data Triangulation : Cross-reference bioactivity with structural analogs (e.g., 4-methylbenzenesulfonyl derivatives) to identify structure-activity relationships (SAR) .
- Impurity Profiling : Perform LC-MS/MS to detect trace byproducts (e.g., hydrolyzed sulfonamides) that may interfere with assays .
Q. What environmental fate studies are critical for assessing ecological risks, and how can degradation pathways be tracked?
Methodological Answer:
- Photolysis/Hydrolysis : Expose the compound to UV light (λ = 254 nm) or buffer solutions (pH 4–9) at 25°C. Monitor degradation via HPLC and identify metabolites (e.g., desulfonylated products) using HRMS .
- Soil Microcosm Studies : Incubate with agricultural soil (20% moisture, 25°C) and extract residues at intervals (0, 7, 30 days). Quantify parent compound and metabolites via UPLC-QTOF .
- QSAR Modeling : Use EPI Suite to predict biodegradation half-lives and bioaccumulation potential based on logP (<3.5 favorable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
